molecular formula C14H22Ge B14493775 Triethyl(1-phenylethenyl)germane CAS No. 63139-22-0

Triethyl(1-phenylethenyl)germane

Cat. No.: B14493775
CAS No.: 63139-22-0
M. Wt: 262.95 g/mol
InChI Key: GKSPEYDFXITNGN-UHFFFAOYSA-N
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Description

Triethyl(1-phenylethenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a phenylethenyl group and three ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(1-phenylethenyl)germane typically involves the reaction of triethylgermanium chloride with phenylethylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or platinum-based catalysts, which facilitate the addition of the phenylethenyl group to the germanium center.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Triethyl(1-phenylethenyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different organogermanium species.

    Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Triethyl(1-phenylethenyl)germane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Research has explored its potential biological activities, including antitumor and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of Triethyl(1-phenylethenyl)germane involves its interaction with specific molecular targets and pathways. The phenylethenyl group allows the compound to participate in various chemical reactions, while the germanium center can form stable complexes with other molecules. These interactions can modulate biological pathways and contribute to the compound’s observed effects.

Comparison with Similar Compounds

  • Triethyl(phenyl)germane
  • Triethyl(1-phenylethyl)germane
  • Triethyl(1-phenylpropyl)germane

Comparison: Triethyl(1-phenylethenyl)germane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties compared to other similar compounds For example, Triethyl(phenyl)germane lacks the double bond present in this compound, resulting in different reactivity and applications

Properties

CAS No.

63139-22-0

Molecular Formula

C14H22Ge

Molecular Weight

262.95 g/mol

IUPAC Name

triethyl(1-phenylethenyl)germane

InChI

InChI=1S/C14H22Ge/c1-5-15(6-2,7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3

InChI Key

GKSPEYDFXITNGN-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(=C)C1=CC=CC=C1

Origin of Product

United States

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